molecular formula C13H16Cl2N2O2 B112396 2,2'-Methylenebis(4-aminophenol) dihydrochloride CAS No. 27311-52-0

2,2'-Methylenebis(4-aminophenol) dihydrochloride

Cat. No. B112396
CAS RN: 27311-52-0
M. Wt: 303.18 g/mol
InChI Key: WKERZZAEPVPFPO-UHFFFAOYSA-N
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Description

“2,2’-Methylenebis(4-aminophenol) dihydrochloride” is a chemical compound with the formula C13H14N2O2.2ClH . It is also known by other names such as 2,2’-Methylenebis-4-aminophenol HCl .


Molecular Structure Analysis

The molecular formula of “2,2’-Methylenebis(4-aminophenol) dihydrochloride” is C13H14N2O2.2ClH . The average mass is 230.262 Da and the monoisotopic mass is 230.105530 Da .


Physical And Chemical Properties Analysis

The density of “2,2’-Methylenebis(4-aminophenol)” is 1.4±0.1 g/cm3. It has a boiling point of 523.6±50.0 °C at 760 mmHg. The vapour pressure is 0.0±1.4 mmHg at 25°C. The enthalpy of vaporization is 82.7±3.0 kJ/mol. The flash point is 270.5±30.1 °C .

Scientific Research Applications

Synthesis and Polymer Application

2,2'-Methylenebis(4-aminophenol) dihydrochloride is involved in the synthesis of novel thermally stable poly(ether imide ester)s. These polymers are created through a high-temperature solution polycondensation reaction, showcasing the role of 2,2'-Methylenebis(4-aminophenol) dihydrochloride in developing materials with significant thermal stability (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Insecticide Synthesis

This compound also plays a role in the synthesis of insecticides. For instance, the synthesis of Novaluron, a specific insecticide, involves the use of 2-chloro-4-aminophenol, which shares a close structural resemblance to 2,2'-Methylenebis(4-aminophenol) dihydrochloride (Wen Zi-qiang, 2008).

Analytical Chemistry

In the field of analytical chemistry, derivatives of aminophenol, closely related to 2,2'-Methylenebis(4-aminophenol) dihydrochloride, have been studied for their potential in highly sensitive and simultaneous electrochemical determination. This highlights the importance of such compounds in precise and efficient analytical methods (Yinhui Yi et al., 2016).

Antioxidant Activity

The compound has been studied for its role in antioxidant activity. Specifically, 2,2'-Methylenebis(6-tert-butyl-4-methylphenol), a derivative, has been explored for its effective antioxidant properties, particularly in the context of its intramolecular hydrogen bonding capabilities (Amorati et al., 2003).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer potential of 4-aminophenol derivatives, closely related to 2,2'-Methylenebis(4-aminophenol) dihydrochloride, has been demonstrated. These derivatives have shown significant activity against various bacterial strains and potential as anticancer agents, indicating the broad spectrum of applications of aminophenol derivatives in medical research (Bushra Rafique et al., 2022).

properties

IUPAC Name

4-amino-2-[(5-amino-2-hydroxyphenyl)methyl]phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.2ClH/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17;;/h1-4,6-7,16-17H,5,14-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERZZAEPVPFPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC2=C(C=CC(=C2)N)O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181758
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Methylenebis(4-aminophenol) dihydrochloride

CAS RN

27311-52-0
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027311520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Methylenebis(4-aminophenol) dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2,2'-methylenebis[4-amino-, hydrochloride (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.851
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-METHYLENEBIS(4-AMINOPHENOL) DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOJ4K5V5UH
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